molecular formula C10H8Br2O4 B13856757 Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate

Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate

Cat. No.: B13856757
M. Wt: 351.98 g/mol
InChI Key: SLRXRMBUMQWPKO-UHFFFAOYSA-N
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Description

Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is an organic compound that belongs to the class of brominated aromatic esters This compound is characterized by the presence of a dibromoacetyl group attached to a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate typically involves the bromination of a precursor compound. One common method is the selective α-bromination of an aralkyl ketone using phenyltrimethylammonium tribromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified by silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phenyltrimethylammonium tribromide, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoates, while oxidation reactions can produce different oxidized derivatives.

Scientific Research Applications

Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s brominated structure makes it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate involves its interaction with molecular targets through its dibromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2,2-Dibromoacetyl)-2-hydroxybenzoate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H8Br2O4

Molecular Weight

351.98 g/mol

IUPAC Name

methyl 5-(2,2-dibromoacetyl)-2-hydroxybenzoate

InChI

InChI=1S/C10H8Br2O4/c1-16-10(15)6-4-5(2-3-7(6)13)8(14)9(11)12/h2-4,9,13H,1H3

InChI Key

SLRXRMBUMQWPKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C(Br)Br)O

Origin of Product

United States

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